molecular formula C12H12F2O3 B1288974 Tert-butyl 3,5-difluoro-4-formylbenzoate CAS No. 467442-12-2

Tert-butyl 3,5-difluoro-4-formylbenzoate

Cat. No.: B1288974
CAS No.: 467442-12-2
M. Wt: 242.22 g/mol
InChI Key: AZIZOEBUVZHPOJ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-difluoro-4-formylbenzoate (TFB) is an organic compound with a molecular formula of C10H11F2O3. It is a colorless liquid with a boiling point of 160°C and a melting point of -60°C. TFB is a versatile compound with a wide range of applications in the fields of organic synthesis, materials science, and analytical chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Bismuth-based Cyclic Synthesis

Research demonstrates the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid through a cyclic process involving carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation. This process highlights the utility of related tert-butyl compounds in synthesizing complex organic molecules under mild conditions, showcasing their potential in organic synthesis and material science (Kindra & Evans, 2014).

Antioxidant Activity

The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was explored for their antioxidant properties. This study indicates the relevance of tert-butyl-based compounds in developing antioxidant agents, suggesting possible applications in pharmacology and biochemistry (Shakir, Ariffin, & Abdulla, 2014).

Alternative to Benzoquinone

Tert-butyl perbenzoate was identified as a substitute for benzoquinone in Fujiwara-Moritani reactions, which are critical for forming C-C bonds at room temperature. This finding highlights the role of tert-butyl derivatives in enhancing synthetic methodologies for organic chemistry (Liu & Hii, 2011).

Synthesis of Benzoxazole Derivatives

An electrochemical method was developed for synthesizing benzoxazole derivatives using electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of benzylamines. This research points to the importance of tert-butyl groups in facilitating green and efficient synthesis of heterocyclic compounds, which are valuable in materials science and pharmaceutical chemistry (Salehzadeh, Nematollahi, & Hesari, 2013).

Gas Permeation Enhancement

Systematic structural variations in polybenzimidazoles, including the incorporation of tert-butyl groups, led to a significant improvement in gas permeation properties. This application demonstrates the potential of tert-butyl derivatives in modifying the physical properties of polymers for industrial applications, particularly in gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).

Safety and Hazards

The compound is classified as harmful and comes with a warning signal . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P280, P261, P271, P305+P351+P338 .

Properties

IUPAC Name

tert-butyl 3,5-difluoro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-12(2,3)17-11(16)7-4-9(13)8(6-15)10(14)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIZOEBUVZHPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620216
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467442-12-2
Record name 1,1-Dimethylethyl 3,5-difluoro-4-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467442-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3,5-difluoro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (5 mL, 35.5 mmol, 1.2 eq) in THF (100 mL, anhyd) was slowly added BuLi (1.6M in hexanes, 20 mL, 32.3 mmol, 1.1 eq) at below 0° C. After addition was completed, the solution was cooled to −78° C. and then charged dropwise with a solution of tert-butyl 3,5-difluorobenzoate (6.3 g, 29 mmol) in THF (50 mL, anhyd) over 1 h. The resulting solution was stirred for another 2 h at −78° C. Next anhyd DMF (2.5 mL, 32.3 mmol, 1.1 eq) was added dropwise and, after 30 min, AcOH (4 mL) and water were added successively to quench the reaction. The reaction mixture was warmed to room temperature and diluted with EtOAc (100 mL). The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by flash column chromatography (Hex/EtOAc=4:1) to give tert-butyl 3,5-difluoro-4-formylbenzoate (5.8 g, 83%) as a white solid.
Quantity
5 mL
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reactant
Reaction Step One
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20 mL
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6.3 g
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reactant
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2.5 mL
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100 mL
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4 mL
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solvent
Reaction Step Seven

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